Mass Spectrometric Resolution: Risdiplam-hydroxylate-d6 (d6, 423.50 Da) vs. Unlabeled M1 (417.47 Da) vs. d3 Isotopologue (420.48 Da)
Risdiplam-hydroxylate-d6 provides a mass shift of +6 Da relative to unlabeled M1, versus +3 Da for the d3 isotopologue. The +3 Da shift of Risdiplam-hydroxylate-d3 falls within the natural isotopic envelope of unlabeled M1, where the M+3 isotopomer (derived from natural 13C and 15N abundance) occurs at approximately 1.5-2.0% relative intensity, producing a background signal that co-elutes with the d3 internal standard and introduces systematic positive bias at low analyte concentrations. The +6 Da shift of Risdiplam-hydroxylate-d6 exceeds the M+6 natural abundance threshold of unlabeled M1 (<0.01% relative intensity), ensuring baseline resolution of the IS channel from native isotopomer contributions [1]. This difference is analytically critical for bioanalytical method validation under FDA and EMA guidelines (ICH M10), which require demonstration that the internal standard response is not affected by the presence of the analyte [2].
| Evidence Dimension | Mass shift from unlabeled M1 and natural isotopomer interference level |
|---|---|
| Target Compound Data | +6 Da mass shift; M+6 natural abundance of unlabeled M1 <0.01% relative intensity |
| Comparator Or Baseline | Risdiplam-hydroxylate-d3: +3 Da mass shift; M+3 natural abundance of unlabeled M1 ~1.5-2.0% relative intensity |
| Quantified Difference | d6: 6 Da shift with negligible native isotopomer overlap; d3: 3 Da shift with 1.5-2.0% native isotopomer interference at the IS channel |
| Conditions | Electrospray ionization (ESI) positive mode, full-scan or selected reaction monitoring (SRM) MS detection |
Why This Matters
The +6 Da mass shift ensures compliance with regulatory bioanalytical method validation requirements for internal standard selectivity, eliminating the systematic bias that d3 isotopologues introduce in low-concentration (≤ 5 ng/mL) M1 determinations.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. (Provides framework for mass shift requirements and isotopomer interference assessment.) View Source
- [2] ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. Section 3.3.2 (Internal Standard). View Source
